molecular formula C5H8F2O B6280307 rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans CAS No. 1799405-33-6

rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans

Cat. No.: B6280307
CAS No.: 1799405-33-6
M. Wt: 122.11 g/mol
InChI Key: RPIKLIIFMWGPPI-IUYQGCFVSA-N
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Description

rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans: is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the cyclopropyl ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans typically involves the difluoromethylation of cyclopropyl derivatives. One common method includes the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable difluoromethylation processes. These methods may involve the use of metal-based catalysts to transfer the CF2H group to cyclopropyl substrates . The development of efficient and environmentally friendly difluoromethylation reagents has streamlined the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, making it a useful tool in medicinal chemistry .

Properties

CAS No.

1799405-33-6

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol

InChI

InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2/t3-,4+/m0/s1

InChI Key

RPIKLIIFMWGPPI-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(F)F)CO

Canonical SMILES

C1C(C1C(F)F)CO

Purity

95

Origin of Product

United States

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